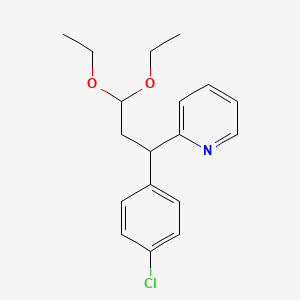
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is an organic compound that features both aromatic and heterocyclic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal typically involves the following steps:
Formation of the Aldehyde Intermediate: The initial step involves the formation of the aldehyde intermediate, which can be achieved through the reaction of 3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC).
Acetal Formation: The aldehyde intermediate is then reacted with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the diethyl acetal.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal can undergo various chemical reactions, including:
Oxidation: The acetal can be hydrolyzed to the corresponding aldehyde, which can then be oxidized to the carboxylic acid using reagents such as potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes and acetals.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal would depend on its specific application. For example, if used as a pharmaceutical intermediate, its mechanism would involve the biochemical pathways targeted by the final drug product. The molecular targets and pathways would vary accordingly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde: The aldehyde form without the acetal group.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl alcohol: The alcohol form.
3-(P-chlorophenyl)-3-(2-pyridyl)propyl carboxylic acid: The carboxylic acid form.
Uniqueness
3-(P-chlorophenyl)-3-(2-pyridyl)propylaldehyde diethyl acetal is unique due to its acetal functional group, which provides stability and protection to the aldehyde group, allowing for selective reactions and applications in various fields.
Eigenschaften
Molekularformel |
C18H22ClNO2 |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-[1-(4-chlorophenyl)-3,3-diethoxypropyl]pyridine |
InChI |
InChI=1S/C18H22ClNO2/c1-3-21-18(22-4-2)13-16(17-7-5-6-12-20-17)14-8-10-15(19)11-9-14/h5-12,16,18H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
ALYLOUQYCVDQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




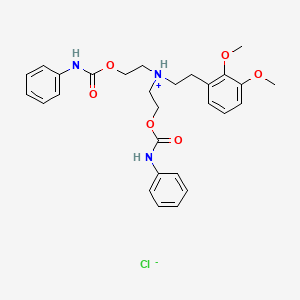

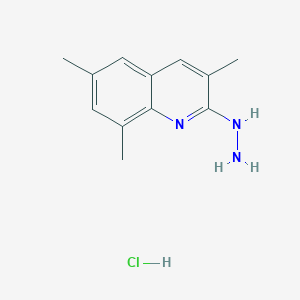

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)
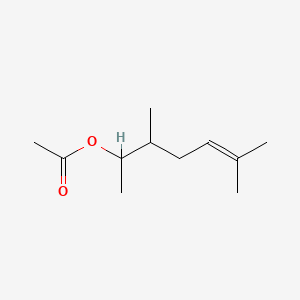

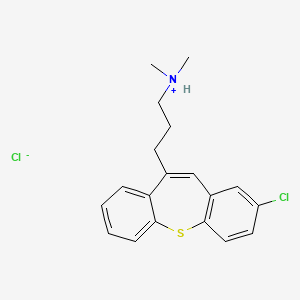
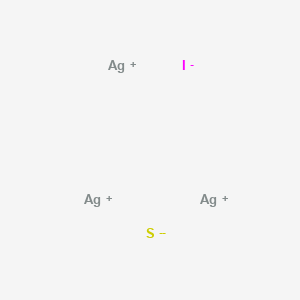
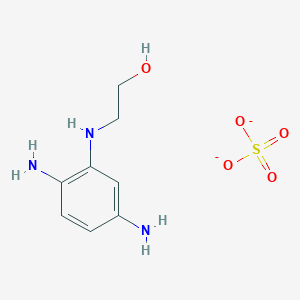
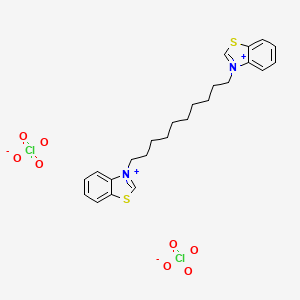
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
